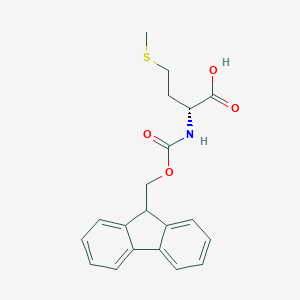

Fmoc-D-Met-OH

Übersicht

Beschreibung

Fmoc-D-Met-OH: , also known as N-α-fluorenylmethyloxycarbonyl-D-methionine, is a derivative of the amino acid methionineThe fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Fmoc-D-Met-OH can undergo oxidation to form methionine sulfoxide.

Reduction: The sulfoxide form can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).

Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.

Common Reagents and Conditions

Oxidation: Metal ion catalysts, oxygen.

Reduction: Dithiothreitol (DTT), other reducing agents.

Substitution: Piperidine in N,N-dimethylformamide (DMF).

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Free amine of D-methionine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Met-OH is extensively used in SPPS, which is the preferred method for synthesizing peptides. The Fmoc protecting group allows for selective reactions during synthesis, facilitating the formation of peptide bonds while preventing undesired side reactions. This application is crucial for creating peptides with specific sequences and modifications.

Protein Engineering

In protein engineering, this compound is employed to synthesize modified peptides that are essential for studying protein-protein interactions and enzyme mechanisms. By incorporating this compound into peptides, researchers can investigate how modifications affect biological activity and stability.

Drug Development

This compound plays a significant role in the development of peptide-based therapeutics. It is used to create enzyme inhibitors and receptor agonists that have potential therapeutic applications. The stability and solubility of this compound enhance its utility in drug formulation.

Therapeutic Peptide Development

In a notable study focused on developing therapeutic peptides, this compound was utilized to create stable analogues that exhibited improved pharmacokinetic properties compared to their non-methylated counterparts. This study demonstrated how modifications at the methionine position could enhance drug efficacy and stability.

Protein Interaction Analysis

Another case study involved using this compound in synthesizing peptides designed to probe protein interactions within cellular environments. The modified peptides facilitated insights into binding affinities and interaction dynamics between proteins, contributing to our understanding of cellular processes.

Wirkmechanismus

Mechanism

- The Fmoc group protects the amino group of D-methionine during peptide synthesis. The protection is removed by treatment with a base, allowing for the elongation of the peptide chain .

Molecular Targets and Pathways

- The primary target is the amino group of D-methionine, which is protected by the Fmoc group. The deprotection process involves the formation of a stable adduct with the dibenzofulvene byproduct, preventing side reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : 1.

Biologische Aktivität

Fmoc-D-Met-OH, or Nα-fluorenylmethoxycarbonyl-D-methionine, is a derivative of the amino acid methionine, which plays a crucial role in various biological processes. This compound is widely used in peptide synthesis and has been studied for its biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C₂₀H₂₁NO₄S

- Molecular Weight : 371.4 g/mol

- CAS Number : 112883-40-6

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS) without the need for side-chain protection of methionine.

Antimicrobial Activity

Research has shown that peptides synthesized using this compound exhibit significant antimicrobial properties. A study evaluated various peptide constructs that included D-methionine and found that those with cationic amino acids showed enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus . The presence of D-methionine contributed to the overall positive charge of the peptides, which is known to improve their interaction with bacterial membranes.

Table 1: Antimicrobial Activity of Peptides Containing this compound

| Peptide Sequence | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-D-Met-Lys | E. coli | 5 µg/mL |

| Fmoc-D-Met-Arg | S. aureus | 3 µg/mL |

| Fmoc-D-Met-Trp | E. coli | 2 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study focused on the synthesis of peptide hydrogels incorporating D-methionine demonstrated cytotoxic effects against cancer cell lines . The hydrogels were designed to release therapeutic agents in a controlled manner, enhancing their effectiveness in targeting tumor cells.

Case Study: Peptide Hydrogel for Cancer Therapy

A novel hydrogel composed of peptides including this compound was tested for its ability to encapsulate and release doxorubicin, a common chemotherapeutic agent. The results indicated that the hydrogel not only improved the solubility of doxorubicin but also enhanced its cytotoxicity against breast cancer cells (MCF-7) compared to free doxorubicin .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of peptides containing D-methionine enhances their ability to disrupt bacterial membranes, leading to cell lysis.

- Cellular Uptake : Peptides with hydrophobic residues like methionine facilitate better penetration into cancer cells, promoting apoptosis.

- Synergistic Effects : When combined with other amino acids or therapeutic agents, this compound can enhance the overall efficacy of treatments.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426316 | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-40-6 | |

| Record name | D-FMOC-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.